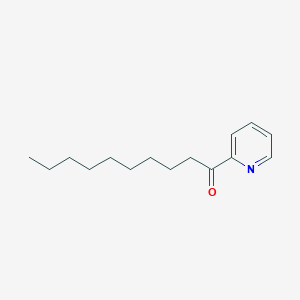

1-(Pyridin-2-yl)decan-1-one

Description

Significance of Pyridine-Containing Ketones in Chemical Science

Pyridine (B92270), a heterocyclic organic compound with the formula C₅H₅N, is a fundamental building block in many important molecules, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org When a ketone group is attached to the pyridine ring, the resulting pyridine-containing ketones exhibit a wide range of biological activities. These compounds are integral to medicinal chemistry, with derivatives showing potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netekb.egmdpi.com The nitrogen atom in the pyridine ring can form hydrogen bonds, which enhances the pharmacokinetic properties of drugs. nih.gov This versatility makes pyridine derivatives a common focus in drug discovery and development. researchgate.netekb.eg

Contextualization of 1-(Pyridin-2-yl)decan-1-one within Contemporary Organic and Medicinal Chemistry

This compound, with its IUPAC name 1-pyridin-2-yldecan-1-one, consists of a pyridine ring linked to a ten-carbon ketone chain (decanoyl chain). This structure, featuring a long alkyl chain, places it within a class of compounds known for their potential as blue emissive dyes and as intermediates in the synthesis of more complex molecules. mdpi.com The presence of the long alkyl chain can influence the compound's lipophilicity, which is a critical factor in its potential biological activity and applications in medicinal chemistry. Research on similar long-chain alkyl pyridine ketones has highlighted their potential as antimicrobial agents. illinoisstate.edu

Current Research Landscape and Underexplored Facets of this compound

The current research on this compound and related long-chain alkyl pyridinyl ketones is multifaceted. Synthetic methods, such as the reaction between 2-cyanopyridine (B140075) and a Grignard reagent from 1-bromoalkane, have been established for preparing such pyridyl ketones. mdpi.com These compounds serve as precursors for synthesizing more complex structures, including those with potential applications in materials science as emissive dyes. mdpi.com

However, several aspects of this compound remain underexplored. While the synthesis and potential as a synthetic intermediate are documented, a comprehensive investigation into its specific biological activities is not widely published. The influence of the decan-1-one chain length on its physical and potential biological properties, in comparison to other alkyl pyridinyl ketones, presents a significant area for further study. Furthermore, detailed mechanistic studies of its reactions and interactions at a molecular level are limited.

Rationale for Comprehensive Research on this compound

A comprehensive investigation into this compound is warranted for several reasons. The established biological importance of pyridine-containing ketones suggests that this specific compound could possess valuable therapeutic properties. researchgate.netekb.egmdpi.com Understanding the structure-activity relationship (SAR) by systematically studying the effects of the long alkyl chain is crucial for designing new molecules with improved potency and drug-like properties. illinoisstate.edu

Furthermore, elucidating the chemical reactivity and physical properties of this compound will expand its utility as a building block in organic synthesis. mdpi.comnih.gov Detailed spectroscopic and crystallographic studies would provide fundamental data that is currently lacking. Given the underexplored nature of this specific compound, dedicated research has the potential to uncover novel applications in medicinal chemistry, materials science, and other related fields.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-yldecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-12-15(17)14-11-9-10-13-16-14/h9-11,13H,2-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSGXUQRIQAJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641984 | |

| Record name | 1-(Pyridin-2-yl)decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-40-3 | |

| Record name | 1-(2-Pyridinyl)-1-decanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyridin-2-yl)decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Pyridin 2 Yl Decan 1 One and Its Analogs

Established Synthetic Pathways to 1-(Pyridin-2-yl)decan-1-one Core Structures

The creation of the core structure of this compound, which features a decanoyl group attached to a pyridine (B92270) ring, can be achieved through several established synthetic methodologies. These methods primarily focus on the formation of the key carbon-carbon bond between the pyridine ring and the ketone's carbonyl carbon.

Direct Acylation and Related Reactions

Direct acylation methods represent a traditional and straightforward approach to the synthesis of pyridyl ketones. One common method is the Friedel-Crafts acylation, which typically involves the reaction of pyridine with an acylating agent like decanoyl chloride. vulcanchem.com However, due to the electron-deficient nature of the pyridine ring, this reaction often requires activation of the pyridine ring to proceed efficiently. vulcanchem.com Variations of this method may involve the use of different catalysts or reaction conditions to improve yields and selectivity.

Another direct approach involves the use of organometallic reagents. For instance, lithiated or Grignard derivatives of pyridine can be reacted with decanoyl chloride to form the desired ketone. vulcanchem.comchemicalbook.com This method relies on the nucleophilic character of the organometallic pyridine species to attack the electrophilic carbonyl carbon of the acyl chloride. The Kröhnke pyridine synthesis offers an alternative route, involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.org

The direct acylation of hydroxyl groups on substituted pyridines or related heterocyclic structures with fatty acid chlorides, such as decanoyl chloride, is also a well-established technique. banglajol.inforesearchgate.netresearchgate.net These reactions are often carried out in the presence of a base like pyridine, which acts as both a solvent and a catalyst. banglajol.info

Coupling Strategies for Carbon-Carbon Bond Formation in Pyridine-Ketone Scaffolds

Cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds in the synthesis of pyridine-ketone scaffolds. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

One prominent strategy involves the coupling of 2-halopyridines with appropriate decanoyl derivatives. vulcanchem.com This can be achieved through various transition metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions of pyridine carboxylic acids have been explored for ketone synthesis. thieme-connect.com

Furthermore, the coupling of thiopyridine esters with Grignard reagents, often accelerated by copper(I) salts, presents a modern and efficient route to aryl ketones, which can be analogous to the synthesis of pyridyl ketones. digitellinc.com This method has been highlighted for its mild reaction conditions. digitellinc.com The reaction of aryl 2-pyridyl ethers with ketone enolates, catalyzed by nickel complexes, provides another pathway to mono-α-arylated ketones through the cleavage of a carbon-oxygen bond. researchgate.net Tungsten-mediated coupling of aldehydes or ketones to pyridine has also been investigated, showcasing the diverse range of metals that can facilitate such transformations. nih.gov

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the modern synthesis of this compound and its derivatives, offering efficient, selective, and environmentally benign routes. Both transition metal catalysis and organocatalysis have been successfully employed to construct and modify these important chemical frameworks.

Transition Metal-Catalyzed Reactions (e.g., Ni(II)-catalyzed processes)

Transition metals, particularly nickel, have proven to be highly effective catalysts in the synthesis of pyridyl ketones and their analogs. Nickel(II)-catalyzed reactions offer a range of synthetic possibilities. For instance, Ni(II)-catalyzed reductive coupling of 2-pyridyl esters with unactivated alkyl chlorides provides a direct route to aryl-alkyl and dialkyl ketones. rsc.org This method is noted for its good functional group tolerance. rsc.org

Another significant application of nickel catalysis is the deaminative cross-coupling of alkylpyridinium salts with thiopyridine esters, which proceeds via C-N bond activation to furnish ketones. acs.org Nickel-catalyzed hydroacylation of alkynes using S-(2-pyridyl) thioesters has also been developed to produce α,β-unsaturated ketones with high regio- and stereoselectivity. nih.gov The use of a Ni(II)-hydrazineylpyridine complex has been shown to catalyze the regioselective synthesis of α-benzyl substituted β-hydroxy ketones. rsc.org Furthermore, nickel(II) has been used in combination with di-2-pyridyl ketone to form complex coordination clusters. mdpi.com

Organocatalytic and Biocatalytic Synthetic Routes

In addition to metal-based catalysts, organocatalytic and biocatalytic methods have gained prominence for their mild reaction conditions and high stereoselectivity.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been applied to the synthesis of chiral building blocks that can be precursors to complex molecules. researchgate.netgoogle.com For example, the asymmetric aldol (B89426) reaction, a key carbon-carbon bond-forming reaction, can be effectively catalyzed by organic molecules to produce chiral β-hydroxy ketones. researchgate.net

Biocatalysis, which utilizes enzymes or whole microbial cells, offers a green and highly selective alternative for the synthesis of chiral molecules. Transaminases have been investigated for the biocatalytic amination of pyridyl alkanones, producing enantiopure amines from prochiral ketones. acs.org The substrate scope of these enzymes has been studied, revealing that while they show excellent conversion for shorter alkyl chains, more sterically hindered substrates may require engineered enzymes. acs.org Similarly, alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are widely used for the enantioselective reduction of ketones to chiral alcohols. nih.govunimi.it For instance, ADHs from Lactobacillus kefir and Pichia glucozyma have been successfully employed for the reduction of various aromatic ketones, including pyridyl ketones, with high enantioselectivity. nih.govunimi.it The enzyme transketolase is another biocatalyst used for carbon-carbon bond formation to produce α,α'-dihydroxyketones. ucl.ac.uk

Stereoselective Synthesis and Enantiomeric Control in this compound Frameworks

The control of stereochemistry is crucial in the synthesis of many biologically active compounds. For analogs of this compound that possess chiral centers, stereoselective synthesis is of paramount importance.

Asymmetric hydrogenation of 2-pyridyl ketones is a key method for producing chiral pyridyl-substituted secondary alcohols. Highly efficient and enantioselective hydrogenation has been achieved using iridium-based catalysts, such as Ir-f-phamidol, which can achieve exceptional enantioselectivity (up to >99% ee) and high turnover numbers. researchgate.net Rhodium and Ruthenium-based catalysts have also been successfully employed for the asymmetric hydrogenation of 2-pyridyl ketones, yielding enantiomerically enriched alcohols that are valuable intermediates in pharmaceutical synthesis. researchgate.net

Biocatalytic reductions, as mentioned previously, are a powerful tool for achieving high enantiomeric control. Alcohol dehydrogenases are particularly effective in the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. nih.gov This approach is often favored for its mild reaction conditions and excellent stereoselectivity.

Furthermore, stereoselective synthetic routes have been developed for creating complex carbocyclic and heterocyclic analogs that can incorporate a pyridyl ketone-like fragment. These methods often involve sequential reactions that build up the desired stereochemistry in a controlled manner, such as tandem aza Prins-Ritter/Friedel-Crafts type reactions. researchgate.netbeilstein-journals.orgd-nb.infocaltech.edu

Table of Synthetic Approaches for Pyridine-Ketone Scaffolds

| Method | Description | Key Features |

|---|---|---|

| Friedel-Crafts Acylation | Reaction of pyridine with an acylating agent like decanoyl chloride. | Requires activation of the pyridine ring. vulcanchem.com |

| Organometallic Addition | Reaction of lithiated or Grignard derivatives of pyridine with acyl chlorides. | Relies on nucleophilic attack of the organometallic species. vulcanchem.com |

| Kröhnke Pyridine Synthesis | Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyls. | Generates highly functionalized pyridines. wikipedia.org |

| Cross-Coupling Reactions | Transition metal-catalyzed coupling of halopyridines or pyridyl esters. | Versatile, mild conditions, good functional group tolerance. vulcanchem.comthieme-connect.comdigitellinc.comrsc.org |

| Nickel-Catalyzed Reactions | Reductive coupling, deaminative coupling, hydroacylation. | Efficient for various ketone syntheses. rsc.orgacs.orgnih.gov |

| Organocatalysis | Use of small organic molecules to catalyze reactions like the aldol reaction. | Metal-free, potential for high stereoselectivity. researchgate.net |

| Biocatalysis | Use of enzymes (e.g., transaminases, ADHs) for selective transformations. | Green, high enantioselectivity, mild conditions. acs.orgnih.govunimi.it |

Derivatization Strategies for Structural Modification and Library Synthesis

The development of synthetic libraries from this compound relies on robust and versatile derivatization strategies. These strategies can be broadly categorized into two main approaches: functionalization of the decanone moiety and modifications of the pyridine ring. Each approach offers unique opportunities to alter the molecule's properties in a controlled manner.

The decanone portion of this compound provides several sites for chemical modification, including the α- and β-positions to the carbonyl group. These modifications can introduce new functional groups, alter the steric and electronic properties of the molecule, and create new chiral centers.

One advanced method for the α-functionalization of pyridyl ketones is the oxidative umpolung mediated by hypervalent iodine reagents. acs.org This strategy reverses the normal reactivity of the α-carbon, allowing for the introduction of various nucleophiles. The reaction is directed by the pyridine nitrogen, which interacts with the iodine reagent, facilitating the regioselective functionalization. acs.org This method is applicable to a broad range of pyridyl ketones and nucleophiles, enabling the synthesis of a diverse library of α-substituted derivatives. acs.org

Another significant strategy is the β-C(sp³)–H arylation, which allows for the direct introduction of an aryl group at the β-position of the alkyl chain. A photoredox-catalyzed method utilizing an iodoarene directing group has been developed for the β-C(sp³)–H arylation of 1-(o-iodoaryl)alkan-1-ones. nih.govresearchgate.netrsc.orgresearchgate.net This reaction proceeds via a halogen atom transfer and a 1,5-hydrogen atom transfer mechanism, offering high site selectivity. nih.govresearchgate.netrsc.org While this method requires the initial synthesis of an ortho-iodinated pyridine precursor, it provides a powerful tool for late-stage functionalization.

The following table illustrates the types of derivatives that can be obtained through the functionalization of the decanone moiety in analogous ketone structures.

| Derivative Type | Reaction | Reactants | Product Structure (Analog) | Yield (%) | Reference |

| α-Azido Ketone | Oxidative Umpolung | Pyridyl Ketone, TMSN₃, F-iodane | α-azido-1-(pyridin-2-yl)ethan-1-one | 75 | acs.org |

| α-Thiocyanato Ketone | Oxidative Umpolung | Pyridyl Ketone, KSCN, F-iodane | α-thiocyanato-1-(pyridin-2-yl)ethan-1-one | 81 | acs.org |

| β-Aryl Alkanone | Photoredox β-C(sp³)–H Arylation | 1-(o-iodophenyl)butan-1-one, Isonicotinonitrile | 1-(o-iodophenyl)-3-phenylbutan-1-one | 71 | nih.govresearchgate.net |

| β-Aryl Alkanone | Photoredox β-C(sp³)–H Arylation | 1-(o-iodophenyl)pentan-1-one, Isonicotinonitrile | 1-(o-iodophenyl)-3-phenylpentan-1-one | 65 | nih.govresearchgate.net |

The pyridine ring of this compound is another key site for structural modification, allowing for the introduction of a wide variety of substituents and the construction of fused heterocyclic systems. These modifications can significantly impact the electronic properties, coordination ability, and biological activity of the molecule.

A common and powerful method for the functionalization of the pyridine ring is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.comwikipedia.org This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halopyridine and a boronic acid or its ester. nih.govwikipedia.org To apply this to this compound, a halogenated precursor, such as 1-(5-bromo-pyridin-2-yl)decan-1-one, would be required. The Suzuki-Miyaura reaction is known for its broad substrate scope and functional group tolerance, making it an ideal tool for library synthesis. nih.govmdpi.com

Another important derivatization strategy involves the transformation of the 2-acylpyridine moiety into fused heterocyclic systems. For example, 2-acylpyridines can react with salicylaldehyde (B1680747) in the presence of ammonium (B1175870) acetate (B1210297) to form imidazo[1,5-a]pyridine (B1214698) derivatives. mdpi.com This reaction provides a straightforward route to complex, polycyclic structures with potential applications in materials science and medicinal chemistry. mdpi.com

Furthermore, the direct conversion of 2-acylpyridines to N-(pyridin-2-yl)amides represents another avenue for modification. A metal-free method using tert-butyl hydroperoxide (TBHP) and tetra-n-butylammonium iodide (TBAI) in water has been developed for the oxidative cleavage of the C(O)-C(alkyl) bond in ketones and subsequent amidation with 2-aminopyridine. nih.gov This reaction is particularly noteworthy for its environmental friendliness and its applicability to ketones with long alkyl chains. nih.gov

The table below provides examples of derivatization reactions on the pyridine ring of analogous 2-acylpyridines.

| Derivative Type | Reaction | Reactants | Product Structure (Analog) | Yield (%) | Reference |

| 2-Arylpyridine | Suzuki-Miyaura Coupling | 2-Bromopyridine, Phenylboronic Acid | 2-Phenylpyridine | 70 | mdpi.com |

| 2,4'-Bipyridine | Suzuki-Miyaura Coupling | 2-Bromopyridine, 4-Pyridylboronic Acid | 2,4'-Bipyridine | 85 | nih.gov |

| Imidazo[1,5-a]pyridine | Condensation/Cyclization | 2-Acetylpyridine, Salicylaldehyde, NH₄OAc | 1-(2-Hydroxyphenyl)-3-methylimidazo[1,5-a]pyridine | 65 | mdpi.com |

| N-(pyridin-2-yl)benzamide | Oxidative Amidation | Acetophenone, 2-Aminopyridine | N-(pyridin-2-yl)benzamide | 85 | nih.govresearchgate.net |

Advanced Characterization and Analytical Methodologies for 1 Pyridin 2 Yl Decan 1 One

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 1-(Pyridin-2-yl)decan-1-one. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the hydrogen and carbon framework, respectively.

The ¹H NMR spectrum would feature distinct signals for the protons on the pyridine (B92270) ring and the aliphatic decanoyl chain. The pyridine protons typically appear in the downfield region (δ 7.0-8.7 ppm) due to the deshielding effect of the aromatic ring current and the nitrogen atom. For a related compound, 1-(pyridin-2-yl)ethan-1-ol, the pyridine protons are observed at δ 8.55, 7.70, 7.29, and 7.24-7.17 ppm. rsc.org The protons of the long alkyl chain would appear in the upfield region (δ 0.8-3.1 ppm). The methylene (B1212753) group adjacent to the carbonyl (α-CH₂) is expected to be the most downfield of the chain protons, likely appearing as a triplet around δ 3.0-3.1 ppm. The terminal methyl group (CH₃) would be a triplet at approximately δ 0.9 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is highly deshielded and would appear significantly downfield, typically in the range of δ 190-200 ppm. For instance, the carbonyl carbon in a similar structure, 2-(morpholinosulfonyl)-1-(pyridin-3-yl)propan-1-one, is found at δ 192.6 ppm. rsc.org The carbons of the pyridine ring would resonate between δ 120-155 ppm. rsc.orgresearchgate.net The carbons of the decanoyl chain would produce a series of signals in the upfield region (δ 14-40 ppm).

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning these signals. COSY would reveal the coupling relationships between adjacent protons (e.g., within the pyridine ring and along the alkyl chain), while HSQC would correlate each proton with its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyridine C6-H | ~8.7 (d) | ~149 |

| Pyridine C4-H | ~7.8 (td) | ~137 |

| Pyridine C3-H | ~7.9 (d) | ~122 |

| Pyridine C5-H | ~7.5 (ddd) | ~127 |

| Pyridine C2 | - | ~153 |

| Carbonyl C=O | - | ~198 |

| Chain α-CH₂ | ~3.1 (t) | ~39 |

| Chain β-CH₂ | ~1.7 (quint) | ~24 |

| Chain γ-ω CH₂'s | ~1.3-1.4 (m) | ~22-32 |

| Chain terminal CH₃ | ~0.9 (t) | ~14 |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. rsc.orgrsc.orgresearchgate.net

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₁₅H₂₃NO), the nominal molecular weight is 233.35 g/mol . np-mrd.org

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 233. The fragmentation pattern is predictable and highly informative. Key fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement. libretexts.org

α-Cleavage: The bond between the carbonyl carbon and the adjacent carbon of the alkyl chain can break, leading to two primary fragment ions.

Formation of the pyridin-2-ylcarbonyl cation at m/z 106.

Loss of the C₉H₁₉ (nonyl) radical.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a sufficiently long alkyl chain. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond, resulting in the loss of a neutral alkene (oct-1-ene in this case) and the formation of a radical cation at m/z 123.

For the smaller analogue, 1-(pyridin-2-yl)propan-2-one, the major fragments observed in its GC-MS analysis are at m/z 93, 43, and 92, corresponding to the pyridinylmethyl radical cation, the acetyl cation, and the pyridine radical cation, respectively. nih.gov This suggests that cleavage of the bond between the methylene group and the carbonyl group is also a significant fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments, thereby confirming the chemical identity with great certainty. rsc.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 233 | [C₁₅H₂₃NO]⁺ | Molecular Ion (M⁺) |

| 123 | [C₇H₉NO]⁺ | McLafferty Rearrangement |

| 106 | [C₆H₄NO]⁺ | α-Cleavage (loss of C₉H₁₉•) |

| 78 | [C₅H₄N]⁺ | Pyridine cation radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying functional groups. The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, expected around 1690-1710 cm⁻¹. Other key absorptions include C-H stretching from the alkyl chain just below 3000 cm⁻¹, and C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region. rsc.orglibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-2960 | Medium-Strong | C-H Alkyl Stretch |

| 1690-1710 | Strong | C=O Ketone Stretch |

| ~1580, ~1470, ~1430 | Medium-Weak | C=C, C=N Aromatic Ring Stretches |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated electronic systems. The chromophore in this compound is the 2-acylpyridine system, where the pyridine ring is conjugated with the carbonyl group. This conjugation leads to characteristic electronic transitions (π→π* and n→π). The UV spectrum of pyridine itself shows a primary absorption maximum around 254-257 nm. researchgate.net Due to conjugation with the carbonyl group, the π→π transition for this compound is expected to be observed in a similar region, while the weaker n→π* transition would appear at a longer wavelength, likely above 300 nm.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatography is essential for separating the components of a mixture. For this compound, it is used to assess purity and to separate enantiomers if a chiral center is introduced into the molecule.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a compound. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a buffer, would effectively separate this compound from non-polar and more polar impurities. rsc.org Purity is assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Chiral HPLC is the method of choice for separating the enantiomers of chiral molecules. While this compound itself is achiral, derivatives of it may be chiral. For example, if the ketone is reduced to a secondary alcohol, a chiral center is created. The separation of such enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Daicel CHIRALPAK® series), are highly effective for a wide range of chiral compounds. csfarmacie.cz For a related chiral ketone, enantiomeric excess was determined using a Daicel Chiralcel OJ-H column with a mobile phase of n-hexane/isopropanol. rsc.org The choice of mobile phase (normal-phase or reverse-phase) and specific CSP depends on the exact structure of the analyte. researchgate.netsigmaaldrich.com

Table 4: Typical Chiral HPLC Conditions for Separation of 2-Acylpyridine Derivatives

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Daicel CHIRALPAK® AD-H, OJ-H) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixture |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the analyte's λmax (e.g., 254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds like this compound.

In GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar polymethylsiloxane-based column like a DB-5ms). The retention time is a characteristic property of the compound under specific conditions. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is recorded. This allows for positive identification of the compound by matching both its retention time and its mass spectrum against a known standard or library. The technique is also highly sensitive and can be used to detect and identify trace-level impurities. The fragmentation patterns observed are the same as those discussed in the Mass Spectrometry section (3.1.2). nih.gov

Table 5: Typical GC-MS Parameters for Analysis

| Parameter | Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TS-5MS or equivalent) |

| Carrier Gas | Helium at ~1.0 mL/min |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temp 70°C, ramp at 10-20°C/min to 300°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-500 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.

As of the current literature review, a single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of structurally related pyridin-2-yl ketones provides insight into the expected structural features. For instance, studies on other pyridin-2-yl-containing ketones reveal that the planarity of the pyridine ring and the adjacent carbonyl group is a common feature, allowing for potential electronic delocalization. iucr.org The long decanoyl chain in this compound would likely adopt a flexible, extended conformation in the solid state, influenced by crystal packing forces.

In the crystal lattice of similar compounds, intermolecular interactions such as C–H···N and C–H···O hydrogen bonds are often observed, playing a crucial role in the supramolecular assembly. iucr.org The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group are potential hydrogen bond acceptors, influencing the packing arrangement.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic compounds, is presented below to illustrate the type of information that would be obtained from such an analysis.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 24.2 |

| α (°) | 90 |

| β (°) | 95 |

| γ (°) | 90 |

| Volume (ų) | 1470 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.05 |

This table is illustrative and does not represent published data.

Advanced Microscopic and Imaging Techniques for Material Characterization

The material properties of this compound, such as its morphology, particle size distribution, and surface topography, can be investigated using a suite of advanced microscopic techniques. While specific studies on this compound are not currently available, the application of these techniques is standard in the characterization of new chemical entities.

Scanning Electron Microscopy (SEM) would be employed to visualize the surface morphology and particle shape of the bulk powder. This technique provides high-resolution images that can reveal details about the crystallinity and aggregation state of the compound.

Transmission Electron Microscopy (TEM) could be used to investigate the internal structure and to identify the presence of any nanoscale features or defects within the crystalline particles.

Atomic Force Microscopy (AFM) offers the capability to map the surface topography at the nanoscale with high precision. AFM can provide quantitative data on surface roughness and can be used to study crystal growth mechanisms.

Together, these imaging techniques would provide a comprehensive understanding of the material's physical characteristics, which are critical for its handling, formulation, and potential applications.

Computational Chemistry and in Silico Approaches in 1 Pyridin 2 Yl Decan 1 One Research

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org DFT is a robust method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org These calculations can predict molecular geometry, electronic distribution, and reactivity.

For 1-(Pyridin-2-yl)decan-1-one, DFT calculations have been used to determine its preferred three-dimensional structure. These studies predict a non-planar conformation where the pyridine (B92270) ring and the adjacent carbonyl group are twisted relative to each other. The calculated dihedral angle is approximately 30 degrees, a rotation that minimizes steric hindrance between the hydrogen atom on the pyridine ring and the carbonyl oxygen. This structural insight is crucial as the planarity and electronic conjugation of the pyridinoyl moiety directly influence its interaction with biological targets.

Further DFT studies can elucidate the electronic landscape of the molecule. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting chemical reactivity. nih.gov For a molecule like this compound, the HOMO is typically localized on the electron-rich pyridine ring, while the LUMO is centered on the electrophilic carbonyl carbon. The energy gap between these orbitals indicates the molecule's chemical stability and reactivity. nih.gov Such calculations help identify the most probable sites for metabolic attack or interaction with a protein receptor.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Dihedral Angle (Pyridine-Carbonyl) | ~30° | Indicates a twisted, non-planar structure to relieve steric strain. |

| HOMO Energy | -6.2 eV | Represents the energy of the highest energy electrons; indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest energy unoccupied orbital; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical stability and low reactivity. |

| Most Nucleophilic Site | Pyridine Nitrogen | Predicted site for protonation or hydrogen bonding. |

| Most Electrophilic Site | Carbonyl Carbon | Predicted site for nucleophilic attack (e.g., by an enzyme). |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is invaluable in drug discovery for screening virtual libraries of compounds against a specific protein target. For this compound, docking simulations can hypothesize its binding mode within the active site of various enzymes, such as kinases or proteases, which are common targets for pyridine-containing inhibitors. mdpi.comrsc.org

In a typical docking study, the long decyl chain of the compound would likely occupy a hydrophobic pocket in the protein's binding site, while the pyridinoyl head group would engage in more specific interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, and the carbonyl oxygen can also form hydrogen bonds with amino acid residues like cysteine or histidine in an enzyme's active site. nih.govchemrxiv.org The docking score, usually expressed in kcal/mol, provides an estimate of the binding affinity, with more negative values suggesting stronger binding.

| Parameter | Description |

|---|---|

| Docking Score | -8.5 kcal/mol |

| Hydrogen Bonds | Pyridine Nitrogen with CYS 88 (backbone NH) Carbonyl Oxygen with LYS 32 (side-chain NH3+) |

| Hydrophobic Interactions | Decyl chain with LEU 15, VAL 23, ILE 85, PHE 90 |

| Predicted Inhibition Constant (Ki) | ~550 nM |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations track the movements of every atom in the system, providing insights into the stability of the binding mode and the flexibility of the compound within the active site. researchgate.netub.edu

For a complex of this compound with a target protein, an MD simulation would reveal whether the key interactions predicted by docking are maintained over a period of nanoseconds. Analysts would monitor the Root Mean Square Deviation (RMSD) of the ligand's atoms to assess its stability; a low and stable RMSD suggests a consistent binding pose. Furthermore, MD can confirm the persistence of crucial hydrogen bonds and hydrophobic contacts, validating the docking results and providing a more accurate picture of the binding thermodynamics. nih.gov

| Simulation Parameter/Analysis | Typical Value/Finding | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Standard duration to assess short-term stability. |

| Ligand RMSD | < 2.0 Å (after equilibration) | Indicates the ligand remains stably bound in its initial pose. |

| Protein RMSD | < 3.0 Å | Shows the overall protein structure is not significantly perturbed by ligand binding. |

| Hydrogen Bond Occupancy | > 75% for key bonds | Confirms that critical hydrogen bonds are stable and consistently maintained. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. chemrevlett.comresearchgate.net To build a QSAR model for analogues of this compound, a dataset of similar pyridine derivatives with known biological activities (e.g., IC50 values) would be required. mdpi.comacs.org

First, various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) are calculated for each compound in the series. Then, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to generate an equation that correlates a subset of these descriptors with the observed activity. researchgate.net A robust QSAR model, validated through internal and external statistical tests (e.g., high R² and Q² values), can then be used to predict the activity of new, untested compounds like this compound. chemrevlett.comacs.org

| Model Component | Value/Equation |

|---|---|

| QSAR Equation | pIC50 = 0.45(LogP) - 0.21(TPSA) + 1.5*(Aromatic_Ring_Count) + 3.2 |

| Coefficient of Determination (R²) | 0.85 |

| Cross-validated R² (Q²) | 0.72 |

| External Validation (R²_pred) | 0.79 |

| Predicted pIC50 for this compound | 5.8 (equivalent to IC50 of ~1.58 µM) |

In Silico Prediction of Pharmacokinetic-Relevant Properties (e.g., ADMET, efflux ratios)

A promising biological activity is meaningless if a compound cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial in silico step to evaluate the drug-like properties of a molecule. nih.govnih.gov Various software platforms and web servers can calculate these properties based on the structure of this compound. researchgate.net

Key predicted properties include lipophilicity (LogP), aqueous solubility (LogS), human oral absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. nih.gov Models like Lipinski's Rule of Five are used as an initial filter for oral bioavailability. researchgate.net The long decyl chain of this compound would likely result in high lipophilicity and potentially poor aqueous solubility, which are important considerations for its development as a therapeutic agent.

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 233.37 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 4.2 | High lipophilicity, may affect solubility but aid membrane permeation. |

| Aqueous Solubility (LogS) | -4.5 (Poorly soluble) | May pose challenges for formulation and bioavailability. |

| Human Oral Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity. |

| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Low risk of being a mutagen. |

Conformational Analysis and Stereochemical Considerations in Biological Activity

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. unibas.it Conformational analysis studies the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. tandfonline.com

As established by DFT calculations, the pyridinoyl group of this compound is not planar. unibas.it The long, flexible decyl chain can adopt a vast number of conformations, from a fully extended linear chain to a folded, compact structure. The specific conformation adopted upon binding to a biological target is critical for activity. It is hypothesized that the extended conformation would be favored to fit into a long hydrophobic channel of a receptor, while a bent conformation might be necessary to interact with multiple subpockets. nih.gov

Stereochemistry is also a key consideration. While this compound itself is achiral, its metabolic reduction at the carbonyl group would create a chiral center, leading to (R) and (S) enantiomers of the corresponding alcohol. These stereoisomers would likely have different binding affinities and biological activities, as enzymes are chiral and often interact selectively with one enantiomer. nih.gov Molecular modeling can be used to predict which enantiomer would fit more favorably into an enzyme's active site, guiding synthetic efforts toward the more potent isomer. nih.gov

Biological and Pharmacological Research of 1 Pyridin 2 Yl Decan 1 One and Its Analogs

In Vitro Biological Activity Assessment

The in vitro evaluation of 1-(pyridin-2-yl)decan-1-one analogs has been crucial in elucidating their mechanisms of action and identifying promising candidates for further development. These studies have encompassed a range of biological assays, from enzyme inhibition to cell-based pathway modulation and antimicrobial screening.

Enzyme Inhibition and Modulation Studies (e.g., acetylcholinesterase, prolyl hydroxylase, chitin (B13524) synthase)

Analogs of this compound have demonstrated significant potential as modulators of various enzymatic activities. A notable area of investigation has been their effect on cholinesterases, key enzymes in the nervous system.

Acetylcholinesterase (AChE) Inhibition: Pyridine-containing compounds have been explored as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. Novel pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines, which feature a pyridine-like core, have exhibited weak to high AChE inhibitory activity. One particular compound in a synthesized series demonstrated the best AChE inhibitory activity with an IC50 value of 0.11 μM. tubitak.gov.tr

Prolyl Hydroxylase Inhibition: Certain pyridine (B92270) derivatives have been identified as inhibitors of prolyl hydroxylases (PHDs), enzymes that play a role in the cellular response to hypoxia. Bipyridinedicarboxylates, which are structurally related to the pyridine core of this compound, have been shown to inhibit collagen prolyl 4-hydroxylases (CP4Hs). nih.gov These enzymes are involved in collagen biosynthesis, and their inhibition is a potential therapeutic approach for fibrotic diseases. For instance, 2,2′-bipyridine-5,5′-dicarboxylic acid was identified as a potent inhibitor of human CP4Hs. nih.gov A series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were synthesized and evaluated for their anti-fibrotic activities, with some compounds showing better efficacy than the reference drug Pirfenidone. mdpi.com

Chitin Synthase Inhibition: Chitin synthase is a crucial enzyme in the formation of the fungal cell wall, making it an attractive target for antifungal agents. nih.gov While specific studies on this compound are not prevalent, the broader class of heterocyclic compounds is under investigation. For example, some benzothiazole (B30560) compounds have been identified as inhibitors of chitin synthesis. semanticscholar.org Given the structural similarities, pyridine-containing compounds represent a potential area for the discovery of novel chitin synthase inhibitors. mdpi.comresearchgate.net

Table 1: Enzyme Inhibition by Pyridine Analogs

| Enzyme | Analog Class | Key Findings | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines | Exhibited a range of inhibitory activity from weak to high, with one compound showing an IC50 of 0.11 μM. | tubitak.gov.tr |

| Prolyl Hydroxylase (CP4H) | Bipyridinedicarboxylates | 2,2′-bipyridine-5,5′-dicarboxylic acid was a potent inhibitor. | nih.gov |

| Prolyl Hydroxylase | 2-(Pyridin-2-yl) pyrimidine derivatives | Fourteen compounds showed better anti-fibrotic activity than Pirfenidone, with IC50 values as low as 45.69 μM. | mdpi.com |

| Chitin Synthase | Benzothiazole compounds | Identified as inhibitors of chitin synthesis. | semanticscholar.org |

Receptor Binding and Activation Profiling (e.g., nicotinic acetylcholine receptors)

The pyridine moiety is a key pharmacophore in many compounds that interact with various receptors, most notably the nicotinic acetylcholine receptors (nAChRs).

Nicotinic Acetylcholine Receptor (nAChR) Interaction: The pyridine nitrogen of nicotine (B1678760) is known to form a hydrogen bond that is functionally significant in the α4β2 neuronal nAChR, the receptor subtype strongly associated with nicotine addiction. nih.gov This interaction highlights the potential for pyridine-containing compounds to bind to and modulate the activity of nAChRs. These receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and are involved in numerous physiological processes. nih.gov The ability of compounds to bind to different nAChR subtypes can lead to a range of pharmacological effects.

Cell-Based Assays for Pathway Modulation (e.g., WNT signaling)

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration, and its dysregulation is implicated in diseases such as cancer. mdpi.com Small molecules that can modulate this pathway are of significant therapeutic interest.

WNT Signaling Pathway Modulation: Several small molecules have been identified that can either activate or inhibit the Wnt signaling cascade. acs.org For instance, a synthetic derivative of the natural product lycorine, HLY78, was found to be an activator of the Wnt/β-catenin signaling pathway. researchgate.net This compound acts in a Wnt ligand-dependent manner. Conversely, pyrvinium (B1237680) pamoate is an FDA-approved drug that has been shown to inhibit Wnt signaling. nih.gov The diverse chemical structures capable of modulating this pathway suggest that pyridine-containing scaffolds could be engineered to target specific components of the Wnt cascade.

Antimicrobial and Antiviral Efficacy Studies (e.g., antibacterial, antifungal, anti-VZV)

Pyridine and its derivatives have a long history of investigation for their antimicrobial and antiviral properties. The presence of the pyridine ring, often in combination with other heterocyclic systems or functional groups, can confer significant biological activity. nih.gov

Antibacterial and Antifungal Activity: A variety of pyridine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, dodecanoic acid derivatives of aminopyridine have shown good antibacterial activity against B. subtilis, S. aureus, and E. coli, and antifungal activity against A. niger and C. albicans. nih.gov Furthermore, a series of novel 2-(pyridine-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and showed good inhibition against clinically important bacterial and fungal strains. tubitak.gov.tr

Anti-VZV and Other Antiviral Activity: The pyridine scaffold is present in a number of compounds with antiviral activity. nih.gov Pyridine derivatives have been shown to inhibit a range of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and respiratory syncytial virus (RSV). nih.gov A small library of pyridine and pyrimidine derivatives was synthesized and showed valuable antiviral activity against influenza virus, with EC50 values in the low micromolar range. mdpi.com

Table 2: Antimicrobial and Antiviral Activity of Pyridine Analogs

| Activity | Analog Class | Organism/Virus | Key Findings | Reference |

|---|---|---|---|---|

| Antibacterial/Antifungal | Dodecanoic acid pyridines | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Good antibacterial and antifungal activity. | nih.gov |

| Antibacterial/Antifungal | 2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones | Various bacterial and fungal strains | Several compounds demonstrated good inhibition. | tubitak.gov.tr |

| Antiviral | Pyridine and pyrimidine derivatives | Influenza virus | EC50 values as low as 2.8 μM. | mdpi.com |

| Antiviral | General Pyridine Derivatives | HIV, HCV, RSV | Broad-spectrum antiviral activity reported in a review. | nih.gov |

Anticancer Activity Screening

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyridine-containing compounds have emerged as a promising class of molecules with potent antiproliferative activity.

Antiproliferative Activity: Numerous studies have demonstrated the anticancer potential of pyridine derivatives. For instance, novel pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine (B1315467) derivatives have been synthesized and shown to exhibit potent cytotoxic activities against breast cancer cell lines. cncb.ac.cn Similarly, some newly synthesized pyridinethione and thienopyridine derivatives have shown interesting antitumor activity, particularly against hepatocellular and colon carcinoma cell lines. nih.gov The mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways or enzymes essential for cancer cell survival and proliferation.

Table 3: Anticancer Activity of Pyridine Analogs

| Cancer Cell Line | Analog Class | Key Findings | Reference |

|---|---|---|---|

| Breast Cancer (MCF-7, MDA-MB-231) | Furo[2,3-b]pyridine derivatives | Potent cytotoxic activities with minimal selectivity toward normal cells. | cncb.ac.cn |

| Hepatocellular and Colon Carcinoma | Pyridinethione and thienopyridine derivatives | Interesting antitumor activity observed. | nih.gov |

In Vivo Pharmacological and Efficacy Studies

While in vitro studies provide valuable mechanistic insights, in vivo studies are essential to evaluate the pharmacological properties and therapeutic efficacy of drug candidates in a whole-organism context. Several pyridine analogs have progressed to in vivo testing, demonstrating promising results in various disease models.

Anticancer Efficacy: The in vivo antitumor effects of pyridine derivatives have been demonstrated in preclinical models. For example, a study on a new pyridine derivative, LHT-13-19, showed that in a xenograft model of colon adenocarcinoma, the compound was able to increase the doubling time of the tumor size and the survival rate of the animals. nih.gov Another study on pyridinone derivatives showed that certain compounds possessed excellent metabolic and pharmacokinetic parameters and demonstrated good in vivo efficacy in a xenograft model. nih.gov

Other Pharmacological Effects: Beyond cancer, pyridine derivatives have shown efficacy in other in vivo models. For instance, a novel pyridine-2-one derivative, perampanel, was identified as a potent non-competitive AMPA receptor antagonist with powerful in vivo activity in preclinical seizure models. nih.gov This highlights the potential of this chemical class to address a range of central nervous system disorders.

Animal Models for Disease States (e.g., Alzheimer's disease, cancer, inflammation)

The therapeutic potential of this compound and its analogs is being explored in various animal models that mimic human diseases, including cancer, Alzheimer's disease, and inflammation. These preclinical studies are crucial for evaluating the efficacy and mechanism of action of these compounds before they can be considered for human trials.

In the context of cancer , analogs of this compound, specifically pyridin-2(1H)-one analogues, have been investigated as potent Tropomyosin receptor kinase (TRK) inhibitors. nih.gov In one study, a promising compound, 14q, demonstrated significant in vivo tumor growth inhibition in subcutaneous M091 and KM12 tumor xenograft models with TRK fusion. nih.gov The administration of this compound led to substantial tumor inhibition and, in some cases, complete tumor regression, highlighting the potential of this class of compounds in oncology. nih.gov

For Alzheimer's disease , while direct studies on this compound are not prevalent, the broader class of pyridine derivatives has been recognized for its diverse biological activities, including anti-Alzheimer's effects. nih.govnih.gov Animal models are essential in Alzheimer's research to understand disease pathology and to test new therapeutic agents. nih.goviapchem.org These models, often transgenic rodents, are designed to replicate aspects of the disease, such as amyloid-beta plaque deposition and cognitive deficits. nih.goviapchem.orgnih.gov The evaluation of pyridine-containing compounds in these models helps to elucidate their potential to modify disease progression.

In the field of inflammation , various animal models are employed to screen for the anti-inflammatory activity of novel compounds. nih.govepa.gov These models can induce an inflammatory response through various means, allowing researchers to assess the efficacy of compounds like pyridine derivatives. The anti-inflammatory properties of pyridine-based compounds are a subject of interest, given that inflammation is a key component of many chronic diseases. nih.govepa.gov

Pharmacokinetic Profiling (e.g., metabolic stability, clearance, bioavailability)

The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its therapeutic success. For analogs of this compound, pharmacokinetic studies are essential to understand their behavior in a biological system.

For instance, the pyridin-2(1H)-one analogue, 14q, identified as a potent TRK inhibitor, displayed acceptable pharmacokinetic properties in mice. nih.gov Notably, it exhibited an oral bioavailability of 37.8%, indicating that a significant portion of the compound reaches the systemic circulation after oral administration. nih.gov Another study on a series of imidazo[1,2-a]pyridine (B132010) derivatives found a compound with good pharmacokinetic characteristics, including a clearance (CL) of 27.26 ml/h/kg and a half-life (t1/2) of 5.93 hours. jchemrev.com

In a different study, a quinoline-based aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor, compound 91, demonstrated high systemic exposure with 76% oral bioavailability. acs.org This compound also showed lower clearance (CLp= 18 mL/min/kg) and a longer half-life (t1/2 = 2.2 hours after oral administration), which is consistent with its in vitro stability. acs.org

The following table summarizes the pharmacokinetic parameters of selected pyridine analogs from different studies.

| Compound | Animal Model | Oral Bioavailability (%) | Clearance (CL) | Half-life (t1/2) |

| 14q nih.gov | Mice | 37.8% | Not Reported | Not Reported |

| Compound 39 jchemrev.com | Not Specified | Not Reported | 27.26 ml/h/kg | 5.93 h |

| Compound 91 acs.org | Not Specified | 76% | 18 mL/min/kg | 2.2 h (oral) |

Metabolic Stability and Metabolite Identification

Metabolic stability is a key determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability. nih.gov Compounds that are rapidly metabolized often have a short duration of action and may require more frequent dosing. Therefore, enhancing metabolic stability is a common goal in drug discovery.

Research on adamantane-based 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, which include a trifluoromethyl-pyridin-2-yl moiety, has shown that specific structural modifications can improve microsomal stability. nih.gov For example, the introduction of a single, polar functional group at the E-5-position of the adamantane (B196018) ring led to inhibitors with a better combination of stability, potency, and selectivity. nih.gov

Strategies to improve metabolic stability often involve identifying the sites of metabolism (SoMs) and then modifying the molecule to block these metabolic pathways. mdpi.com One common approach is the substitution of hydrogen atoms with deuterium (B1214612) atoms at metabolically vulnerable positions, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. mdpi.com

While specific metabolite identification for this compound is not detailed in the provided context, the general metabolic pathways for pyridine-containing compounds often involve oxidation of the pyridine ring and the alkyl side chains by cytochrome P450 enzymes. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity and physicochemical properties. nih.govnih.govmdpi.com

Impact of Pyridine Ring Modifications on Biological Activity

Modifications to the pyridine ring can have a profound impact on the biological activity of a compound. In the development of novel pyridin-2(1H)-one analogues as TRK inhibitors, a structure-based drug design and SAR study were crucial in identifying a potent inhibitor. nih.gov

In another study focusing on arylpyridin-2-yl guanidine (B92328) derivatives as MSK1 inhibitors, the position of a phenyl group on the pyridine nucleus was found to be critical for activity. mdpi.com Shifting the phenyl group from position 6 to positions 3, 4, or 5 resulted in inactive compounds. mdpi.com Furthermore, the introduction of an alkyl spacer between the pyridine ring and the phenyl group also led to a loss of activity. mdpi.com

The nature of substituents on an aromatic ring attached to the pyridine scaffold also plays a significant role. For instance, a 3-chloro derivative showed slightly better activity compared to the parent compound, while electron-donating groups (like OMe) or electron-withdrawing groups (like Cl and CF3) at other positions led to inactive derivatives. mdpi.com

The table below illustrates the effect of phenyl group position on the pyridine scaffold on MSK1 inhibitory activity.

| Compound | Phenyl Position on Pyridine | Activity |

| 1a mdpi.com | 6 | Active |

| 14 mdpi.com | 3 | Inactive at 10 µM |

| 13 mdpi.com | 4 | Inactive at 10 µM |

| 12a mdpi.com | 5 | Inactive at 10 µM |

Role of Decanone Chain Length and Substitution on Biological Efficacy

For instance, in a series of pyridazin-3(2H)-one derivatives, an acetamide (B32628) side chain at a specific position was found to be essential for activity. sigmaaldrich.com The presence of lipophilic groups also influenced the biological response. sigmaaldrich.com In the context of pyridine derivatives with antiproliferative activity, the presence of certain functional groups like -OMe, -OH, and -C=O was found to enhance their effects against cancerous cell lines. nih.govnih.gov Conversely, bulky groups or halogen atoms in the structure tended to decrease antiproliferative activity. nih.govnih.gov

These findings suggest that the length of the decanone chain, its flexibility, and the presence of any substituents would significantly modulate the compound's interaction with its biological target, thereby affecting its efficacy.

Exploration of Stereochemistry in Biological Interactions

In a study of 3-Br-acivicin isomers and their derivatives, it was found that only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This stereoselectivity suggests that the uptake of these compounds may be mediated by a specific transport system that recognizes a particular stereochemical configuration. nih.gov While stereochemistry had a variable effect on target binding for different subclasses of the tested compounds, it consistently led to significant differences in antimalarial activity, with the natural isomers being the most potent. nih.gov

This highlights the importance of considering stereochemistry in the design and development of new drugs. For a chiral compound like this compound, if it possesses a chiral center, it is highly likely that its enantiomers would exhibit different biological activities and potencies.

The following table shows the impact of stereochemistry on the antimalarial activity of methyl ester derivatives of 3-Br-acivicin.

| Compound Isomer | Stereochemistry | IC50 (µM) on P. falciparum D10 strain | IC50 (µM) on P. falciparum W2 strain |

| 2a nih.gov | (5S, αS) | Potent | Potent |

| 2d nih.gov | (5R, αR) | ~10-fold less potent than 2a | ~10-fold less potent than 2a |

| 2b nih.gov | Diastereoisomer | Inactive (> 15 µM) | Inactive (> 15 µM) |

| 2c nih.gov | Diastereoisomer | Inactive (> 15 µM) | Inactive (> 15 µM) |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic elucidation of the biological actions for the chemical compound This compound .

Therefore, it is not possible to provide detailed research findings for the requested sections and subsections, as no studies have been identified that cover:

Mechanistic Elucidation of 1 Pyridin 2 Yl Decan 1 One Biological Actions

Cellular and Subcellular Localization Studies:Information from studies on the cellular or subcellular localization of this compound is not available.

Consequently, the creation of data tables and a detailed article as per the provided outline cannot be fulfilled at this time due to the absence of relevant research findings for this specific compound.

Emerging Research Directions and Future Perspectives for 1 Pyridin 2 Yl Decan 1 One

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future development of 1-(Pyridin-2-yl)decan-1-one-based therapeutics is intrinsically linked to the innovation of synthetic methodologies that are not only efficient but also environmentally sustainable. Traditional multi-step syntheses are gradually being replaced by more streamlined and eco-friendly approaches.

Key areas of development include:

One-Pot, Multi-Component Reactions: Researchers are exploring one-pot, three-component tandem reactions, which allow for the construction of complex pyridine (B92270) nuclei in a single step from simple precursors. mdpi.com These methods are highly atom-efficient, reduce waste, and shorten reaction times, often enhanced by techniques like microwave irradiation. mdpi.com

Sustainable Chemistry Principles: There is a growing emphasis on applying principles of green chemistry to the synthesis of pyridine derivatives. This includes the use of less hazardous reagents and solvents. For instance, selective acetalization processes in pyridine have been developed as a more sustainable method for creating protecting groups in nucleoside synthesis, showcasing the potential for greener reaction conditions. nih.govnih.gov

Novel Cyclization and Condensation Techniques: The synthesis of the core pyridin-2-one ring, a related structure, is being advanced through innovative cyclization reactions, such as the Thorpe-Ziegler cyclization, and various condensation reactions to build the heterocyclic scaffold. researchgate.netsemanticscholar.org These established but refinable routes provide a robust platform for creating diverse libraries of derivatives. frontiersin.org

Integration of Advanced Analytical Techniques for Comprehensive Profiling

A thorough understanding of the physicochemical properties, structure, and behavior of this compound and its derivatives is critical for their development. The integration of advanced analytical techniques is essential for comprehensive characterization and profiling.

Modern analytical workflows for these compounds routinely involve:

Spectroscopic Methods: A combination of Fourier-Transform Infrared (FT-IR) spectroscopy, one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and mass spectrometry is used to confirm the chemical structure and purity of newly synthesized compounds. semanticscholar.orgmdpi.commdpi.com

Computational Analysis: In addition to experimental techniques, computational tools are increasingly used for in-depth profiling. Computer programs are employed to calculate key molecular descriptors and to analyze electrostatic potential maps, which helps in understanding the electronic properties of the molecules and predicting their interactions with biological targets. nih.gov

Chromatographic and Elemental Analysis: Techniques such as column chromatography are vital for the purification of synthetic products, while elemental analysis provides definitive confirmation of the empirical formula of the new chemical entities. mdpi.comresearchgate.net

Rational Design of Next-Generation Derivatives with Improved Efficacy and Selectivity

The principle of rational design, guided by structure-activity relationship (SAR) studies, is central to creating next-generation derivatives of this compound with enhanced therapeutic properties. By systematically modifying the chemical structure, researchers can optimize a compound's ability to interact with its biological target while minimizing off-target effects.

The rational design process involves several key strategies:

Scaffold Hopping and Modification: Starting with a known active compound, or "hit," medicinal chemists make targeted modifications to the core scaffold. mdpi.com This can involve introducing different substituents to explore their effects on biological activity. For example, studies on other heterocyclic compounds have shown that introducing spirocyclic scaffolds can lead to derivatives with superior potency and selectivity as kinase inhibitors. nih.gov

Structure-Activity Relationship (SAR) Analysis: SAR studies are crucial for identifying which parts of a molecule are essential for its biological activity. For instance, in various pyridine derivatives, the presence and position of specific functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) have been found to enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it. nih.govnih.gov This knowledge allows for the targeted synthesis of more potent compounds. researchgate.net

Targeted Library Synthesis: Based on SAR insights, libraries of related compounds are synthesized to explore a wider chemical space. This approach has been used to develop novel pyridine derivatives as inhibitors of targets like BRAF kinase and PI3Kα, leading to the identification of potent anticancer agents. mdpi.comnih.gov

| Structural Modification Strategy | Objective | Example from Related Compounds | Potential Impact on this compound |

|---|---|---|---|

| Varying substituents on the pyridine ring | Enhance target binding and selectivity | Addition of -OMe, -OH, -NH2 groups improved antiproliferative activity in pyridine derivatives. nih.govnih.gov | Improved efficacy in anticancer or antimicrobial applications. |

| Modification of the decanoyl side chain | Optimize pharmacokinetic properties (e.g., solubility, stability) | Systematic exploration of scaffolds in 2,8-diazaspiro[4.5]decan-1-one derivatives led to improved metabolic stability. nih.gov | Better drug-like properties for in vivo studies. |

| Introduction of new functional groups | Introduce new binding interactions with the target | Designing pyridine derivatives with carbamic functions to act as cholinesterase inhibitors. nih.gov | Creation of derivatives with novel mechanisms of action. |

| Hybridization with other pharmacophores | Create dual-target inhibitors | Incorporating pharmacophores that bind to BET proteins with a kinase hinge binder. haverford.edu | Development of polypharmacological agents for complex diseases like cancer. |

Exploration of New Therapeutic Areas and Applications

The pyridine moiety is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and known for a vast range of biological activities. nih.govnih.gov This suggests that this compound and its derivatives could have therapeutic potential across multiple disease areas beyond their initial applications.

Emerging therapeutic areas for related pyridine-containing compounds include:

Oncology: Pyridine and pyridinone derivatives have shown broad-spectrum antiproliferative activity against various human tumor cell lines. frontiersin.orgnih.govnih.gov They have been developed as inhibitors of critical cancer-related targets such as BRAF kinase, PI3Kα, and cyclin-dependent kinases (CDKs). mdpi.comnih.govhaverford.edu

Infectious Diseases: The pyridine scaffold is the basis for compounds with antimicrobial, antiviral (including anti-HIV and anti-HBV), and antifilarial properties. frontiersin.orgresearchgate.netnih.govnih.gov

Neurodegenerative Diseases: Researchers have designed pyridine derivatives that act as cholinesterase inhibitors and also inhibit the aggregation of amyloid-beta peptides, suggesting a potential role in treating Alzheimer's disease. nih.gov

Inflammatory Diseases: Certain derivatives have demonstrated anti-inflammatory effects. frontiersin.org For example, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease. nih.gov

Fibrotic Diseases: Novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have been synthesized and shown to have anti-fibrotic activity, indicating a potential application in treating conditions like liver fibrosis. mdpi.com

| Therapeutic Area | Reported Activity of Related Pyridine Compounds | Potential Target/Mechanism |

|---|---|---|

| Oncology | Antiproliferative activity against various cancer cell lines. nih.govnih.gov | Inhibition of kinases (BRAF, PI3K, CDK9), BET proteins. mdpi.comnih.govhaverford.edu |

| Infectious Disease | Antimicrobial, antiviral (HIV, HBV), antifilarial. researchgate.netnih.govnih.gov | Inhibition of viral enzymes (e.g., reverse transcriptase). nih.gov |

| Neurodegeneration | Inhibition of cholinesterases and amyloid-beta aggregation. nih.gov | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE). nih.gov |

| Inflammation | Anti-inflammatory effects in cellular and animal models. nih.gov | Inhibition of Janus kinases (JAK1) and Tyrosine kinase 2 (TYK2). nih.gov |

| Fibrosis | Inhibition of collagen expression in hepatic stellate cells. mdpi.com | Inhibition of Collagen type I alpha 1 (COL1A1) protein expression. mdpi.com |

Synergistic Approaches in Combination Therapies

A significant future direction for the development of this compound-based compounds is their use in combination therapies. Synergistic drug combinations, where the combined effect of two or more drugs is greater than the sum of their individual effects, offer a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.govresearchgate.net

The rationale for exploring combination therapies includes:

Improved Therapeutic Selectivity: Synergistic combinations are often more specific to a particular cellular context (e.g., a cancer cell vs. a healthy cell) than single drugs. nih.gov This can lead to a wider therapeutic window, where the treatment is effective at doses that produce fewer side effects. nih.govresearchgate.net

Overcoming Resistance: In diseases like cancer, combination therapy can target multiple signaling pathways simultaneously, making it more difficult for resistance to develop. researchgate.net

Dose Reduction: By achieving a greater therapeutic effect, synergistic combinations may allow for the use of lower doses of each individual drug, further reducing the risk of toxicity. nih.gov

The potential for this compound derivatives in combination therapies could be explored by pairing them with existing chemotherapeutic agents, targeted therapies, or immunotherapies to achieve synergistic effects in treating complex diseases.

Challenges and Opportunities in the Translational Research of this compound-based Compounds

Translating a promising compound from the laboratory to the clinic is a complex process fraught with challenges, yet it also presents significant opportunities for addressing unmet medical needs.

Challenges:

Preclinical "Proof-of-Concept": A major hurdle is demonstrating efficacy in preclinical models that accurately mimic human disease. nih.gov There is often a high failure rate when moving from promising laboratory evidence to clinical trials, frequently due to an incomplete understanding of the disease or the drug's mechanism of action. nih.gov

Pharmacokinetics and Metabolism: Ensuring that a compound has suitable drug-like properties, including absorption, distribution, metabolism, and excretion (ADME), is critical. Poor metabolic stability can prevent a compound from reaching its target in effective concentrations. nih.gov

Non-Scientific Factors: The path to clinical application is also influenced by non-scientific issues such as securing adequate funding, navigating complex regulatory pathways, and potential conflicts of interest. nih.gov

Opportunities: